molecular formula C24H23ClN2O B298497 3-(4-tert-butylphenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-tert-butylphenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B298497
M. Wt: 390.9 g/mol
InChI Key: AVICXFREWGORMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with potential pharmaceutical applications. It is a quinazolinone derivative and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
The compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer growth and inflammation. It also has antioxidant properties and has been shown to protect against oxidative stress. Additionally, it has been shown to modulate the immune system and reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-tert-butylphenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential to inhibit cancer growth and reduce inflammation. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy are not fully understood.

Future Directions

There are several potential future directions for research on 3-(4-tert-butylphenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its safety and efficacy in humans. Additionally, researchers could explore the compound's potential as a drug delivery vehicle or as a tool for studying certain biological processes.

Synthesis Methods

The synthesis of 3-(4-tert-butylphenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-chlorobenzoic acid with 4-tert-butylphenylhydrazine to form 2-(4-tert-butylphenyl) hydrazinecarboxylic acid. This intermediate is then reacted with 2-chlorobenzaldehyde to form the final product.

Scientific Research Applications

The compound has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

3-(4-tert-butylphenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone

Molecular Formula

C24H23ClN2O

Molecular Weight

390.9 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H23ClN2O/c1-24(2,3)17-10-14-19(15-11-17)27-22(16-8-12-18(25)13-9-16)26-21-7-5-4-6-20(21)23(27)28/h4-15,22,26H,1-3H3

InChI Key

AVICXFREWGORMG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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